4-amino-5,5-difluoropentanoic acid hydrochloride
CAS No.: 1783634-98-9
Cat. No.: VC11565358
Molecular Formula: C5H10ClF2NO2
Molecular Weight: 189.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1783634-98-9 |
|---|---|
| Molecular Formula | C5H10ClF2NO2 |
| Molecular Weight | 189.59 g/mol |
| IUPAC Name | 4-amino-5,5-difluoropentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(8)1-2-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H |
| Standard InChI Key | ABXGFQVEKKCPHS-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(=O)O)C(C(F)F)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
4-Amino-5,5-difluoropentanoic acid hydrochloride features a five-carbon chain with dual fluorine atoms at the C5 position, an amine group at C4, and a carboxylic acid terminus. The hydrochloride salt enhances stability and solubility in polar solvents, making it preferable for laboratory applications. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1783634-98-9 |
| Molecular Formula | C₅H₁₀ClF₂NO₂ |
| Molecular Weight | 189.59 g/mol |
| IUPAC Name | 4-Amino-5,5-difluoropentanoic acid; hydrochloride |
| SMILES | C(CC(=O)O)C(C(F)F)N.Cl |
| InChI Key | ABXGFQVEKKCPHS-UHFFFAOYSA-N |
The fluorine atoms induce electron-withdrawing effects, altering the compound’s acidity and hydrogen-bonding capacity compared to non-fluorinated analogs.
Spectroscopic Data
While direct spectral data for this compound remains limited, related fluorinated amino acids exhibit distinctive NMR and IR profiles. For instance, methyl 2-amino-5-cyclopropyl-4,4-difluoropentanoate hydrochloride (a structural analog) shows characteristic ¹⁹F NMR shifts between -100 to -120 ppm, reflecting the deshielding effect of fluorine . IR spectra typically display stretches for NH₃⁺ (2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and C-F (1100–1200 cm⁻¹).
Synthesis and Manufacturing Processes
Asymmetric Synthesis Strategies
The preparation of 4-amino-5,5-difluoropentanoic acid hydrochloride often employs chiral catalysts to achieve enantiomeric purity. A representative route involves:
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Alkylation of Glycine Derivatives: Reacting a protected glycine ester with a fluorinated electrophile, such as 3-cyclopropyl-2,2-difluoropropyl perfluoroalkanesulfonate, under basic conditions (e.g., KHMDS) .
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Hydrolysis and Protection: Selective hydrolysis of intermediates using strong acids (e.g., 25% H₂SO₄) to yield the free acid, followed by amino group protection with tert-butoxycarbonyl (Boc) groups .
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Salt Formation: Treating the free base with hydrochloric acid in inert solvents like tert-butyl methyl ether to precipitate the hydrochloride salt .
Process Optimization
Scale-up requires careful control of reaction parameters. For example, condensation reactions between fluorinated sulfonates and glycine anions demand slow reagent addition (0–30°C) and extended stirring (12–24 hours) to minimize racemization . Distillation under reduced pressure (e.g., 720 mmHg, 60°C) purifies intermediates, achieving >95% purity .
Applications in Pharmaceutical Research
Cysteine Protease Inhibition
Fluorinated amino acids like 4-amino-5,5-difluoropentanoic acid are pivotal in designing cathepsin inhibitors. Cathepsin S, implicated in Alzheimer’s disease and autoimmune disorders, is selectively inhibited by compounds incorporating fluorinated pentanoic acid moieties . The fluorine atoms enhance binding affinity by forming hydrophobic interactions with enzyme active sites .
Prodrug Development
Ester derivatives (e.g., methyl or ethyl esters) serve as prodrugs, improving bioavailability. For instance, methyl 5-amino-4,4-difluoropentanoate hydrochloride (CAS 911634-74-7) undergoes enzymatic hydrolysis in vivo to release the active acid . Such derivatives are critical in optimizing pharmacokinetic profiles for central nervous system targets .
Future Directions and Challenges
Expanding Synthetic Methodologies
Future work may explore biocatalytic routes using engineered aminotransferases to improve enantioselectivity and reduce reliance on heavy metals .
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